An In-depth Technical Guide to (1-Methylethyl)carbamic Acid Phenyl Ester
An In-depth Technical Guide to (1-Methylethyl)carbamic Acid Phenyl Ester
Abstract
(1-Methylethyl)carbamic acid phenyl ester, also known as Phenyl N-isopropylcarbamate, is a significant organic compound featuring a carbamate functional group. This guide provides a comprehensive technical overview of its core properties, synthesis, reactivity, and analytical characterization. The carbamate moiety is a key structural motif in numerous therapeutic agents and approved drugs, primarily due to its high chemical and proteolytic stability, as well as its ability to enhance cell membrane permeability.[1][2][3] This document serves as a foundational resource for professionals in research and drug development, offering detailed protocols and expert insights to facilitate its application in the laboratory and beyond.
Introduction and Significance
The carbamate functional group, an amide-ester hybrid, is a cornerstone in medicinal chemistry and organic synthesis.[2] Its unique properties, including the ability to act as a peptide bond surrogate, contribute to the metabolic stability of drug candidates.[2][4] (1-Methylethyl)carbamic acid phenyl ester is a specific derivative that serves as a valuable intermediate and building block. Its structure allows for diverse chemical modifications at both the nitrogen and oxygen termini, providing a versatile scaffold for developing novel bioactive molecules and modulating pharmacokinetic properties.[4][5] Understanding the fundamental characteristics of this compound is paramount for its effective utilization in the synthesis of complex pharmaceuticals and other specialty chemicals.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is essential for its handling, application in reactions, and purification. The key properties of (1-Methylethyl)carbamic acid phenyl ester are summarized below.
| Property | Value | Source(s) |
| CAS Number | 122-42-9 | [6][7][8] |
| Alternate CAS | 17614-10-7 | [8][9] |
| Molecular Formula | C₁₀H₁₃NO₂ | [6][7][8] |
| Molecular Weight | 179.22 g/mol | [6][7][8] |
| Appearance | White to off-white crystalline solid | [10][11][12] |
| Melting Point | 87-90 °C | [7][10][12] |
| Solubility | Soluble in most organic solvents. Water solubility: 250 mg/L at 20°C. | [10] |
| Density | 1.09 g/cm³ at 20°C | [12] |
| logP (Octanol/Water) | 2.60 | [12] |
Synthesis and Purification
The synthesis of (1-Methylethyl)carbamic acid phenyl ester is typically achieved through the reaction of a haloformate with an amine. A reliable and scalable method involves the reaction of isopropyl chloroformate with aniline in the presence of a base to neutralize the hydrogen chloride byproduct.
Synthesis Pathway
The following diagram illustrates the general synthetic route.
Caption: Synthesis of Phenyl N-isopropylcarbamate.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established procedures for carbamate synthesis.[13][14]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add aniline (1.0 eq) and a suitable solvent such as dichloromethane or toluene.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Base Addition: Add a base, such as triethylamine (1.1 eq), to the stirred solution.
-
Reagent Addition: Add isopropyl chloroformate (1.05 eq) dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C. The causality for this slow, cooled addition is to control the exothermic reaction and prevent the formation of unwanted side products.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with 1N HCl to remove any unreacted aniline, followed by a saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol: Purification by Recrystallization
-
Solvent Selection: Dissolve the crude solid product in a minimum amount of a hot solvent system, such as ethanol/water or hexanes/ethyl acetate. The ideal solvent system is one in which the product is highly soluble at high temperatures and poorly soluble at low temperatures.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Chemical Reactivity and Stability
The reactivity of phenyl carbamates is centered around the carbamate linkage. They exhibit good chemical stability but can undergo specific transformations under certain conditions.
-
Hydrolysis: Carbamates can be hydrolyzed to the corresponding amine, alcohol (phenol in this case), and carbon dioxide under acidic or basic conditions. The stability is generally greater than that of corresponding esters.
-
Reactivity with Nucleophiles: The carbamate group can react with strong nucleophiles. For instance, primary amine-derived phenyl carbamates are known to react with other amines to form ureas, proceeding through an isocyanate intermediate under basic conditions.[15][16][17] This chemoselective reactivity is a key feature in synthetic applications.
-
Thermal Stability: The compound is stable at room temperature.[10] At elevated temperatures, carbamates can decompose.
The diagram below outlines the key reactivity pathways.
Caption: Key reactivity pathways for phenyl carbamates.
Analytical Characterization
Confirming the identity and purity of the synthesized (1-Methylethyl)carbamic acid phenyl ester requires a combination of spectroscopic techniques.
Quality Control Workflow
The following workflow ensures a comprehensive analysis of the final product.
Caption: Analytical workflow for product validation.
Expected Spectroscopic Data
Interpreting spectroscopic data is a critical skill. Below are the expected key signals for (1-Methylethyl)carbamic acid phenyl ester based on its structure and data for analogous compounds.[18][19][20][21]
| Technique | Expected Signals |
| ¹H NMR | ~7.4-7.0 ppm: Multiplets corresponding to the aromatic protons of the phenyl group. ~6.5 ppm: A broad singlet for the N-H proton. ~4.0 ppm: A septet for the isopropyl C-H proton. ~1.2 ppm: A doublet for the two methyl groups of the isopropyl moiety. |
| ¹³C NMR | ~153 ppm: Carbonyl carbon of the carbamate. ~151 ppm: Aromatic carbon attached to the oxygen. ~129, 125, 121 ppm: Other aromatic carbons. ~45 ppm: Isopropyl C-H carbon. ~22 ppm: Isopropyl methyl carbons. |
| FT-IR (cm⁻¹) | ~3300 cm⁻¹: N-H stretching vibration. ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~2980 cm⁻¹: Aliphatic C-H stretching. ~1720 cm⁻¹: Strong C=O (carbonyl) stretching of the carbamate. ~1540 cm⁻¹: N-H bending and C-N stretching. ~1220 cm⁻¹: C-O stretching. |
| Mass Spec (EI) | m/z 179: Molecular ion peak (M⁺). m/z 93: Fragment corresponding to the loss of the isopropoxycarbonyl group, leaving an aniline fragment. m/z 43: Fragment corresponding to the isopropyl cation. |
Applications in Research and Drug Development
The carbamate linkage is integral to a wide array of therapeutic agents.[1][3] While (1-Methylethyl)carbamic acid phenyl ester is primarily an intermediate, its structural motifs are relevant in several areas:
-
Prodrug Design: The carbamate group can be used to mask polar functional groups (like phenols or amines) in a parent drug, improving its lipophilicity and oral bioavailability. The carbamate then undergoes enzymatic or chemical hydrolysis in vivo to release the active drug.[5]
-
Enzyme Inhibition: The carbamate moiety can act as a transition-state analog or a directed binding group for various enzymes, including proteases and esterases.[4]
-
Peptidomimetics: Due to its stability against proteolysis compared to a standard amide bond, the carbamate linkage is an effective peptide bond isostere in the design of peptide-based drugs.[2][4]
-
Agrochemicals: Phenylcarbamates, including the closely related Propham (isopropyl N-phenylcarbamate), have been widely used as herbicides and plant growth regulators.[10][12]
Safety and Handling
Proper safety precautions are mandatory when handling any chemical reagent.
-
Hazard Classification: Harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.[10][22][23]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[11][22]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[22]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[11]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.[22]
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